molecular formula C11H6ClN3S B1334658 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile CAS No. 266337-47-7

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile

Cat. No.: B1334658
CAS No.: 266337-47-7
M. Wt: 247.7 g/mol
InChI Key: PMABHPFSDKTYNT-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile is a chemical compound with the molecular formula C11H6ClN3S and a molecular weight of 247.7 g/mol . This compound is characterized by the presence of a chloro group, a pyridylthio group, and an isonicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3S/c12-9-5-8(7-13)6-11(15-9)16-10-3-1-2-4-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMABHPFSDKTYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384117
Record name 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266337-47-7
Record name 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with 2-mercaptopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The pyridylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines.

Scientific Research Applications

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyridylthio group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-cyanopyridine
  • 2-Mercapto-4-methylpyridine
  • 2-Pyridinyl sulphide

Uniqueness

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro group and a pyridylthio group allows for diverse chemical transformations and interactions, making it a versatile compound in various research applications .

Biological Activity

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile (CAS No. 266337-47-7) is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H6ClN3SC_{11}H_{6}ClN_{3}S, with a molecular weight of 247.70 g/mol. The structure includes a chloro group, a pyridylthio group, and an isonicotinonitrile moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate biochemical pathways involved in disease processes.
  • Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit different biological activities.
  • Coordination Complex Formation : The pyridylthio group can form coordination complexes with metal ions, influencing the activity of metalloproteins and other biological molecules.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological effects:

  • Antimicrobial Activity : Studies have suggested that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anticancer Potential : Preliminary data indicate that this compound could inhibit cancer cell proliferation through specific pathways, although detailed studies are required to elucidate these mechanisms.
  • Anti-inflammatory Effects : There is emerging evidence that suggests potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound effectively inhibits certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.
  • Antimicrobial Activity Evaluation :
    • In vitro tests showed that this compound exhibited significant antimicrobial activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines indicated that the compound could reduce cell viability significantly, pointing towards its anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-Chloro-4-cyanopyridineModerate enzyme inhibitionLacks pyridylthio group
2-Mercapto-4-methylpyridineAntimicrobial propertiesContains thiol group
2-Pyridinyl sulphideCoordination complex formationSimple structure

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